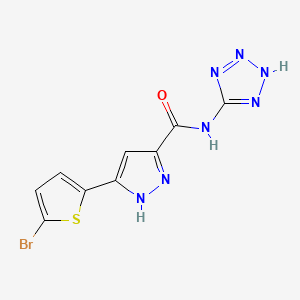![molecular formula C28H32N6O4 B12165709 N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12165709.png)
N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a hexanedihydrazide linker
Preparation Methods
The synthesis of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the reaction of 1,6-hexanediamine with indole-2,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound.
Chemical Reactions Analysis
N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indole moieties are replaced with other groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth, depending on the specific application.
Comparison with Similar Compounds
N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~6~-bis(2-methoxybenzylidene)hexanedihydrazide: This compound has a similar hexanedihydrazide linker but different substituents on the aromatic rings.
N’~1~,N’~6~-bis(4-methoxyphenyl)acetylhexanedihydrazide: Another similar compound with different functional groups on the aromatic rings.
N’~1~,N’~6~-bis(3-methylphenoxy)acetylhexanedihydrazide: This compound also shares the hexanedihydrazide linker but has different substituents on the aromatic rings.
The uniqueness of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide lies in its specific indole-derived moieties, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H32N6O4 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]hexanediamide |
InChI |
InChI=1S/C28H32N6O4/c1-17(2)33-21-13-7-5-11-19(21)25(27(33)37)31-29-23(35)15-9-10-16-24(36)30-32-26-20-12-6-8-14-22(20)34(18(3)4)28(26)38/h5-8,11-14,17-18,37-38H,9-10,15-16H2,1-4H3 |
InChI Key |
RLGWEZQYDWPTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12165628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165634.png)
![[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B12165642.png)
![ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate](/img/structure/B12165646.png)

![5-(benzyloxy)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B12165668.png)

![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylacetamide](/img/structure/B12165677.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12165684.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)

![3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165693.png)
![4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)
